Endothelin (16-21)

描述

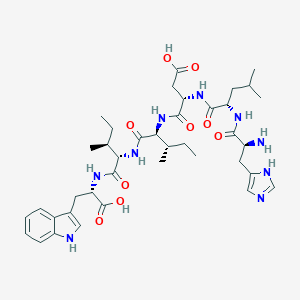

Histidyl-leucyl-aspartyl-isoleucyl-isoleucyl-tryptophan is a synthetic oligopeptide composed of six amino acids: histidine, leucine, aspartic acid, isoleucine, and tryptophan

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of histidyl-leucyl-aspartyl-isoleucyl-isoleucyl-tryptophan typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Resin Loading: The first amino acid, protected at the N-terminus, is attached to the resin.

Deprotection: The protecting group is removed to expose the amine group.

Coupling: The next protected amino acid is activated and coupled to the growing peptide chain.

Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

Cleavage and Purification: The peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of histidyl-leucyl-aspartyl-isoleucyl-isoleucyl-tryptophan follows similar principles but on a larger scale. Automated peptide synthesizers and advanced purification systems are employed to ensure high yield and purity.

化学反应分析

Types of Reactions

Histidyl-leucyl-aspartyl-isoleucyl-isoleucyl-tryptophan can undergo various chemical reactions, including:

Oxidation: The tryptophan residue can be oxidized to form kynurenine.

Reduction: Disulfide bonds, if present, can be reduced to free thiols.

Substitution: Amino acid residues can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or other reducing agents.

Substitution: Specific reagents depending on the desired modification.

Major Products Formed

Oxidation: Kynurenine and other oxidized derivatives.

Reduction: Free thiols and reduced peptide forms.

Substitution: Modified peptides with altered functional groups.

科学研究应用

Structure-Activity Relationships

Key Structural Features:

- C-terminal Free Carboxylic Function : Essential for biological activity.

- L-Configuration of Trp-21 : Critical for receptor binding.

- Beta-Carboxylic Function of Asp-18 : Involved in receptor interaction.

- Presence of Leu-17 : Necessary for maintaining structural integrity.

- Imidazole Moiety of His-16 : Plays a role in receptor activation.

These features were identified through structure-activity studies that compared Endothelin (16-21) with other fragments and analogues, demonstrating its specific binding requirements and biological efficacy in various assays .

Pharmacological Applications

Endothelin (16-21) has been investigated for its potential applications in several areas:

Cardiovascular Research

Endothelin (16-21) has been shown to induce potent vasoconstriction in isolated vascular tissues, making it a crucial compound for studying cardiovascular responses. Its ability to selectively activate ETA receptors allows researchers to dissect the roles of different endothelin receptor subtypes in vascular physiology .

Respiratory Studies

Research using guinea-pig bronchus preparations demonstrated that Endothelin (16-21) could contract bronchial tissues without desensitization effects observed with full-length endothelins. This property suggests its potential as a therapeutic agent in managing airway hyperreactivity and asthma .

Drug Discovery

The unique properties of Endothelin (16-21) have made it a candidate for developing selective agonists and antagonists targeting endothelin receptors. Structure-activity relationship studies have paved the way for synthesizing novel compounds that may offer therapeutic benefits in conditions like pulmonary hypertension and heart failure .

Case Studies and Research Findings

Several studies have documented the effects and applications of Endothelin (16-21):

作用机制

The mechanism of action of histidyl-leucyl-aspartyl-isoleucyl-isoleucyl-tryptophan involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and triggering downstream signaling cascades. The exact molecular targets and pathways depend on the specific biological context and application.

相似化合物的比较

Histidyl-leucyl-aspartyl-isoleucyl-isoleucyl-tryptophan can be compared with other oligopeptides, such as:

Aspartyl-tryptophan: A dipeptide with similar amino acid composition but shorter chain length.

Acetyldiphenylalanyl-leucyl-aspartyl-isoleucyl-isoleucyl-tryptophan: A modified peptide with additional functional groups.

生物活性

Endothelin (16-21) is a C-terminal hexapeptide derived from the endothelin family, known for its potent biological activities, particularly in vasoconstriction and bronchoconstriction. This peptide has gained attention in pharmacological research due to its specific interactions with endothelin receptors and its implications in various physiological and pathological processes.

Endothelin (16-21) consists of six amino acids: His-16, Leu-17, Asp-18, Trp-19, Thr-20, and Pro-21. The biological activity of this peptide is highly dependent on its structural integrity. Key features essential for its activity include:

- C-terminal free carboxylic function

- L-configuration of Trp-21

- Beta-carboxylic function of Asp-18

- Presence of Leu-17

- Imidazole moiety of His-16

These structural components play a crucial role in receptor binding and activation, particularly with the endothelin receptor subtypes ET_A and ET_B .

Biological Activity

Research has demonstrated that endothelin (16-21) exhibits significant contractile activity, particularly in the guinea-pig bronchus, which is considered a sensitive preparation for testing endothelin peptides. The contractile response is mediated through specific receptor interactions, indicating that endothelin (16-21) can effectively stimulate bronchial smooth muscle contraction .

Comparative Activity

A comparative analysis of endothelin (16-21) with other related peptides reveals distinct differences in potency and receptor selectivity. For instance, the C-terminal hexapeptide of sarafotoxin (another vasoactive peptide) showed no biological activity, highlighting the unique properties of endothelin (16-21) .

Case Studies

Several studies have investigated the pharmacological effects of endothelin (16-21):

- Bronchial Contraction Study : In a study using isolated guinea-pig bronchus tissues, endothelin (16-21) induced a dose-dependent contraction. The potency was significantly higher than shorter fragments or analogues lacking critical amino acids .

- Vascular Response Analysis : Research involving rat thoracic aorta demonstrated that while endothelin (16-21) was inactive in certain receptor preparations, it showed partial agonist activity under specific conditions when structural modifications were introduced .

- Desensitization Effects : A study on the guinea-pig isolated ileum indicated that repeated administration of endothelin (16-21) did not lead to desensitization, contrasting with the effects observed with endothelin-1. This suggests unique regulatory mechanisms at play for this hexapeptide .

Structure-Activity Relationship Studies

Extensive structure-activity relationship (SAR) studies have been conducted to elucidate how modifications to the peptide sequence affect biological activity:

| Modification | Effect on Activity |

|---|---|

| D-His16 substitution | Produced antagonistic properties |

| Removal of C-terminal carboxyl group | Significant loss of contractile activity |

| Alteration of Trp19 | Reduced receptor affinity |

These findings underscore the importance of specific amino acids in maintaining the biological function of endothelin (16-21) .

属性

IUPAC Name |

(3S)-3-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S,3S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H57N9O9/c1-7-21(5)32(37(54)46-30(39(56)57)14-23-17-42-27-12-10-9-11-25(23)27)48-38(55)33(22(6)8-2)47-36(53)29(16-31(49)50)45-35(52)28(13-20(3)4)44-34(51)26(40)15-24-18-41-19-43-24/h9-12,17-22,26,28-30,32-33,42H,7-8,13-16,40H2,1-6H3,(H,41,43)(H,44,51)(H,45,52)(H,46,54)(H,47,53)(H,48,55)(H,49,50)(H,56,57)/t21-,22-,26-,28-,29-,30-,32-,33-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTSBFTNRWQVBCA-IVGDYKFASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC3=CN=CN3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC3=CN=CN3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H57N9O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40923789 | |

| Record name | N-[14-Amino-2,5-di(butan-2-yl)-8-(carboxymethyl)-1,4,7,10,13-pentahydroxy-15-(1H-imidazol-5-yl)-11-(2-methylpropyl)-3,6,9,12-tetraazapentadeca-3,6,9,12-tetraen-1-ylidene]tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40923789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

795.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121377-67-1 | |

| Record name | Endothelin (16-21) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121377671 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[14-Amino-2,5-di(butan-2-yl)-8-(carboxymethyl)-1,4,7,10,13-pentahydroxy-15-(1H-imidazol-5-yl)-11-(2-methylpropyl)-3,6,9,12-tetraazapentadeca-3,6,9,12-tetraen-1-ylidene]tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40923789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。